Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

Catalog No.
S637392
CAS No.
347890-34-0
M.F
C11H23ClN2O4
M. Wt
282.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amin...

CAS Number

347890-34-0

Product Name

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate;hydrochloride

Molecular Formula

C11H23ClN2O4

Molecular Weight

282.76 g/mol

InChI

InChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H

InChI Key

CZTZMHQGYIOSNM-UHFFFAOYSA-N

SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl

Synonyms

ethyl N-((2-Boc-amino)ethyl)glycinate, ethyl N-((2-Boc-amino)ethyl)glycinate, HCl, ethyl N-((2-Boc-amino)ethyl)glycinate, hydrochloride

Canonical SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, with the chemical formula C₁₁H₂₃ClN₂O₄, is a derivative of amino acids and esters. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during

Typical of amino acid derivatives, including:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing for the exposure of the amino group for further reactions.
  • Coupling Reactions: It can be used in peptide synthesis where it reacts with other amino acids to form peptide bonds.
  • Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to release ethyl alcohol and the corresponding acid .

The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride typically involves:

  • Protection of Amino Groups: Starting from an appropriate amino acid, the amino group is protected using tert-butoxycarbonyl chloride.
  • Esterification: The protected amino acid is reacted with ethyl acetate in the presence of an acid catalyst to form the ester.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt form .

This compound has several applications, particularly in:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and other bioactive compounds.
  • Drug Development: Its structural properties make it a candidate for designing new pharmaceuticals targeting various biological pathways.
  • Research: Utilized in biochemical studies to investigate protein interactions and enzymatic activities .

Studies involving interaction profiles of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride focus on:

  • Binding Affinity: Research may explore how this compound binds to specific receptors or enzymes, influencing its biological activity.
  • Synergistic Effects: It may be tested in combination with other compounds to assess enhanced therapeutic effects or reduced toxicity profiles .

Several compounds share structural similarities with Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 2-((tert-butoxycarbonyl)amino)acetate14719-37-00.91Lacks the secondary amine group
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate42492-57-90.82Contains a methyl group instead of ethyl
Ethyl N-(2-aminoethyl)-N-(tert-butoxycarbonyl)glycinate31954-27-50.89Different side chain structure
Methyl 2-aminoacetate4530-20-50.85Simpler structure without Boc protection

These comparisons highlight the uniqueness of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, particularly its specific combination of functional groups and protective strategies that enhance its utility in synthetic chemistry and biological applications .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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